4,6-Difluoro-1H-indazole

Overview

Description

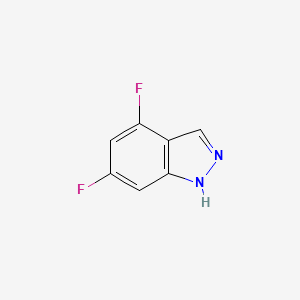

4,6-Difluoro-1H-indazole is a fluorinated derivative of indazole, a heterocyclic compound containing a fused benzene and pyrazole ring. The presence of fluorine atoms at the 4 and 6 positions of the indazole ring significantly alters its chemical properties, making it a compound of interest in various fields of research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material . One common method includes the reaction of 2,4-difluorobenzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone, which then undergoes cyclization to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions: 4,6-Difluoro-1H-indazole can undergo various chemical reactions, including:

Electrophilic Substitution: Due to the electron-withdrawing nature of the fluorine atoms, electrophilic substitution reactions are less favorable compared to non-fluorinated indazoles.

Nucleophilic Substitution: The presence of fluorine atoms makes the compound more susceptible to nucleophilic substitution reactions, particularly at the fluorinated positions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, often under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted indazole derivative .

Scientific Research Applications

Anticancer Activity

Mechanism of Action

4,6-Difluoro-1H-indazole derivatives have been investigated for their potential as fibroblast growth factor receptor (FGFR) inhibitors. FGFRs are implicated in various cancers, and inhibiting these receptors can lead to reduced tumor growth. For instance, a series of indazole derivatives were synthesized and evaluated for their inhibitory activity against FGFR1. One notable compound exhibited an IC50 value of 2.9 nM, indicating potent enzymatic inhibition and anti-proliferative effects against cancer cell lines .

Case Studies

- Study on Indazole Derivatives : Researchers designed a novel series of compounds based on the indazole scaffold, which demonstrated promising results in inhibiting FGFRs. Among these, compounds with fluorine substituents showed enhanced activity, suggesting that the introduction of fluorine can optimize the pharmacological properties of indazole derivatives .

- Clinical Evaluation : A compound derived from this compound was tested in clinical settings for its antitumor efficacy against BRAFV600-mutant melanoma. The compound displayed excellent potency and selectivity for ERK 1/2 inhibition, highlighting its therapeutic potential in targeted cancer therapies .

Enzyme Inhibition

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

this compound has also been studied for its IDO inhibitory properties. IDO is an enzyme involved in tryptophan metabolism that is often upregulated in tumors to suppress immune responses. Certain derivatives of this compound exhibited remarkable IDO inhibitory activities with IC50 values as low as 5.3 μM, indicating a promising avenue for cancer immunotherapy .

Synthesis and Structural Optimization

Synthetic Methods

The synthesis of this compound derivatives involves various chemical strategies aimed at enhancing their bioactivity and selectivity. Research has focused on optimizing synthetic routes to improve yield and reduce costs associated with producing these compounds .

Structure-Activity Relationship (SAR)

Studies have established SARs for indazole derivatives, revealing that specific substitutions at the 4 and 6 positions significantly affect their biological activities. For example, the introduction of different functional groups can enhance enzyme inhibition or alter pharmacokinetic properties .

Broader Applications

Antiviral Properties

Emerging research suggests that some derivatives of this compound may possess antiviral activities. This aspect is particularly relevant in the context of developing new antiviral agents against resistant strains of viruses.

Mechanism of Action

The mechanism of action of 4,6-Difluoro-1H-indazole varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways . The fluorine atoms enhance the compound’s binding affinity and selectivity by interacting with target proteins through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

- 4-Fluoro-1H-indazole

- 6-Fluoro-1H-indazole

- 1H-indazole

Comparison: 4,6-Difluoro-1H-indazole is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity compared to mono-fluorinated or non-fluorinated indazoles . The dual fluorination enhances its stability and lipophilicity, making it a valuable compound in drug design and material science .

Biological Activity

4,6-Difluoro-1H-indazole is a derivative of the indazole family, which has garnered attention due to its diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. This article explores the biochemical properties, cellular effects, molecular mechanisms, and research findings related to the biological activity of this compound.

This compound has been shown to interact with various enzymes and proteins, influencing metabolic pathways. Notably, it interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the synthesis of bioactive compounds. This interaction can lead to the formation of reactive intermediates that may affect other biomolecules such as proteins and nucleic acids.

Cellular Effects

Research indicates that this compound can modulate cell signaling pathways and gene expression. It has been observed to activate or inhibit specific pathways like the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation and apoptosis. In vitro studies demonstrate that this compound can influence cellular metabolism and function through these mechanisms.

Molecular Mechanisms

The compound exerts its biological effects by binding to enzyme active sites. For instance, it inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, thereby reducing pro-inflammatory mediator production. This inhibition is significant for potential therapeutic applications in inflammatory diseases.

Antitumor Activity

A study evaluated various indazole derivatives for their anticancer properties. Among these derivatives, this compound exhibited promising results against several human cancer cell lines. For example:

- Cell Lines Tested : A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), Hep-G2 (hepatoma).

- Inhibitory Concentration : The compound showed an IC50 value of 5.15 µM against the K562 cell line, indicating significant antiproliferative activity .

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 5.15 | Induces apoptosis via Bcl-2 inhibition |

| A549 | TBD | TBD |

| PC-3 | TBD | TBD |

| Hep-G2 | TBD | TBD |

Apoptosis Induction

The compound has been shown to induce apoptosis in K562 cells in a dose-dependent manner. Treatment with varying concentrations resulted in increased apoptosis rates:

Cell Cycle Effects

This compound alters cell cycle distribution by increasing the G0/G1 phase population while decreasing S phase cells. This effect is crucial for its antitumor properties as it disrupts normal cell cycle progression .

Case Studies

Several studies have investigated the pharmacological potential of indazole derivatives:

- Study on COX-2 Inhibition : Demonstrated that this compound effectively reduces inflammation markers in animal models.

- Antiviral Activity : Preliminary data suggest potential antiviral effects against specific viral strains; however, detailed studies are needed for conclusive evidence.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-Difluoro-1H-indazole, and how can purity be ensured during synthesis?

- Methodological Answer : A common approach involves cyclization of substituted fluorinated precursors under controlled conditions. For example, sodium metabisulfite in dry DMF at 120°C under nitrogen can facilitate cyclization, as demonstrated in analogous indazole syntheses . Purity is validated via HPLC (≥95%) and structural confirmation via -/-NMR and mass spectrometry. Recrystallization in ethanol or acetonitrile is recommended for final purification .

Q. What safety protocols are essential for handling this compound in academic labs?

Properties

IUPAC Name |

4,6-difluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIBUEIPYSZJAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646402 | |

| Record name | 4,6-Difluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-26-3 | |

| Record name | 4,6-Difluoro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Difluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.